molecular formula C8H16N2O3S B13939146 1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide

1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide

Cat. No.: B13939146
M. Wt: 220.29 g/mol
InChI Key: WBTMAOUXSOJKDI-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[45]decane-8-sulfonamide is a spirocyclic compound that features a unique structural motif The spirocyclic framework consists of a bicyclic system where two rings are connected through a single atom, providing the compound with inherent rigidity and three-dimensional structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide typically involves the use of commercially available reagents. One common synthetic route starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spirocyclic structure . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production. The use of automated synthesis modules and high-throughput screening can facilitate the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide involves its interaction with specific molecular targets. For instance, as a σ1 receptor ligand, it binds to the receptor and modulates its activity. This interaction can influence various cellular pathways, including those involved in pain perception, neuroprotection, and cell survival . The compound’s spirocyclic structure allows for a high degree of selectivity and affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide stands out due to its sulfonamide group, which imparts unique chemical properties and reactivity. This functional group enhances the compound’s solubility and ability to form hydrogen bonds, making it particularly useful in medicinal chemistry .

Properties

Molecular Formula

C8H16N2O3S

Molecular Weight

220.29 g/mol

IUPAC Name

1-oxa-8-azaspiro[4.5]decane-8-sulfonamide

InChI

InChI=1S/C8H16N2O3S/c9-14(11,12)10-5-3-8(4-6-10)2-1-7-13-8/h1-7H2,(H2,9,11,12)

InChI Key

WBTMAOUXSOJKDI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(CC2)S(=O)(=O)N)OC1

Origin of Product

United States

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